1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Catalog No.
S749798
CAS No.
3030-06-6
M.F
C12H9BrClNO3
M. Wt
330.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

CAS Number

3030-06-6

Product Name

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

IUPAC Name

(1-acetyl-5-bromo-4-chloroindol-3-yl) acetate

Molecular Formula

C12H9BrClNO3

Molecular Weight

330.56 g/mol

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3

InChI Key

DSHQTSIXXYZXGR-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C

Synonyms

1-[3-(Acetyloxy)-5-bromo-4-chloro-1H-indol-1-yl]ethanone; 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl Acetate;

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C

Molecular Structure Analysis

The key features of the molecule include:

  • Indole ring: It possesses a bicyclic structure with a five-membered nitrogen-containing ring fused to a six-membered benzene ring [].
  • Substituents: The indole ring has three substituents - a bromine (Br) atom at the 5th position, a chlorine (Cl) atom at the 4th position, and an acetyl (CH3CO) group at the 1st position. Another acetyl group is attached to the nitrogen atom at the 3rd position [].

This combination of substitutions likely affects the molecule's chemical properties such as reactivity and solubility.


Chemical Reactions Analysis

  • Hydrolysis: The ester bonds (C-O-C) in the molecule could be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, potentially generating acetic acid and a hydroxylated indole derivative [].
  • Nucleophilic substitution: The bromine atom, being a good leaving group, might be susceptible to nucleophilic substitution reactions, where it's replaced by another nucleophile (electron-rich species) [].

Esterase Substrate:

One primary application of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (also known as 5-bromo-4-chloroindoxyl acetate) lies in its use as a substrate for esterase enzymes. Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds, breaking them down into their constituent alcohol and carboxylic acid components. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate serves as a specific substrate for certain esterases, allowing researchers to study their activity and function. [Source: GlpBio - 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, ]

XLogP3

3

Other CAS

3030-06-6

Wikipedia

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Dates

Modify: 2023-09-14

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